molecular formula C13H8I2N2 B12941756 3,6-Diiodo-2-phenylimidazo[1,2-a]pyridine CAS No. 61982-66-9

3,6-Diiodo-2-phenylimidazo[1,2-a]pyridine

Cat. No.: B12941756
CAS No.: 61982-66-9
M. Wt: 446.02 g/mol
InChI Key: BRWRIXNJCFAPSZ-UHFFFAOYSA-N
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Description

3,6-Diiodo-2-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Diiodo-2-phenylimidazo[1,2-a]pyridine typically involves the cyclization of substituted 2-aminopyridines with substituted phenacyl bromides. This reaction is often catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in a green solvent like aqueous ethanol at room temperature . Another method involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic routes mentioned above to achieve higher yields and purity, often through the use of continuous flow reactors and automated synthesis systems.

Mechanism of Action

The mechanism of action of 3,6-Diiodo-2-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it can bind to proteins and enzymes, affecting their activity and leading to various biological effects . The compound’s iodine atoms play a crucial role in its binding affinity and selectivity .

Biological Activity

3,6-Diiodo-2-phenylimidazo[1,2-a]pyridine is a halogenated derivative of imidazo[1,2-a]pyridine, notable for its unique structural features that include two iodine atoms at the 3 and 6 positions and a phenyl group at the 2 position. This compound belongs to a class of heterocyclic compounds known for their diverse biological activities, making them significant in medicinal chemistry. The dual iodine substitution may enhance its biological activity and facilitate specific interactions with target biomolecules, which is crucial for therapeutic applications.

Synthesis

The synthesis of this compound can be achieved through various methods, including ultrasound-assisted iodination and other regioselective reactions. For instance, one efficient method employs ultrasound to facilitate the iodination process, yielding high purity and excellent yields (up to 86%) under mild conditions .

Biological Activities

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit a wide range of biological activities. The following table summarizes the reported activities associated with this compound and related compounds:

Biological Activity Description
Antiviral Exhibits activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV) .
Antibacterial Effective against various bacterial strains, including Gram-positive and Gram-negative bacteria .
Anticancer Demonstrates cytotoxic effects on cancer cell lines; potential as an anticancer agent due to its ability to induce apoptosis .
Anti-inflammatory Shows promise in reducing inflammation markers in vitro and in vivo models .
Anticonvulsant Potential use in treating epilepsy due to its neuroprotective effects observed in animal models .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that the presence of iodine atoms significantly enhances the biological activity of imidazo[1,2-a]pyridine derivatives. The electron-withdrawing nature of iodine increases the electrophilicity of the compound, facilitating interactions with biological targets. For instance, modifications at the 3 and 6 positions have been shown to influence binding affinity and selectivity towards various receptors.

Case Studies

  • Antiviral Activity : A study investigated the antiviral properties of various imidazo[1,2-a]pyridine derivatives. Among these, this compound exhibited significant inhibitory effects on HCMV replication in vitro with an IC50 value indicating potent activity against viral targets .
  • Cytotoxicity Against Cancer Cells : In another study focusing on anticancer properties, this compound was tested against several cancer cell lines. Results indicated a dose-dependent cytotoxic effect with mechanisms involving apoptosis induction and cell cycle arrest at specific phases .

Properties

CAS No.

61982-66-9

Molecular Formula

C13H8I2N2

Molecular Weight

446.02 g/mol

IUPAC Name

3,6-diiodo-2-phenylimidazo[1,2-a]pyridine

InChI

InChI=1S/C13H8I2N2/c14-10-6-7-11-16-12(13(15)17(11)8-10)9-4-2-1-3-5-9/h1-8H

InChI Key

BRWRIXNJCFAPSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)I)I

Origin of Product

United States

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